molecular formula C17H11F4NO B4566836 2,2,2-TRIFLUORO-1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHAN-1-ONE

2,2,2-TRIFLUORO-1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHAN-1-ONE

Cat. No.: B4566836
M. Wt: 321.27 g/mol
InChI Key: AJOAINSJZMEMFD-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 2-fluorobenzyl bromide with indole in the presence of a base to form the intermediate 1-[(2-fluorophenyl)methyl]-1H-indole. This intermediate is then reacted with trifluoroacetyl chloride under anhydrous conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2,2,2-TRIFLUORO-1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the indole core.

    1-(2-Fluorophenyl)ethanone: Contains the fluorophenyl group but lacks the trifluoromethyl group.

    Indole-3-acetic acid: An indole derivative with different functional groups.

Uniqueness

2,2,2-TRIFLUORO-1-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to the combination of trifluoromethyl, fluorophenyl, and indole groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-[(2-fluorophenyl)methyl]indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4NO/c18-14-7-3-1-5-11(14)9-22-10-13(16(23)17(19,20)21)12-6-2-4-8-15(12)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOAINSJZMEMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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